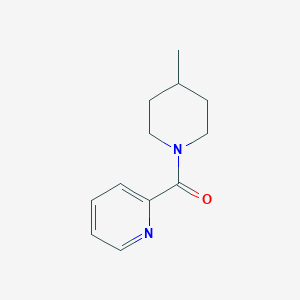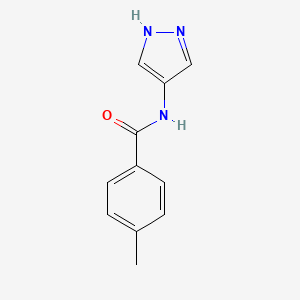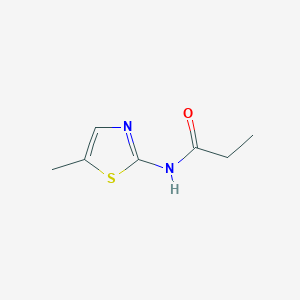
N-(5-methyl-1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as MTPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MTPA is a thiazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
作用機序
N-(5-methyl-1,3-thiazol-2-yl)propanamide works by modulating certain receptors and inhibiting certain enzymes in the body. Specifically, N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. By inhibiting HDACs, N-(5-methyl-1,3-thiazol-2-yl)propanamide can potentially affect the expression of certain genes and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the ability to modulate certain receptors and inhibit certain enzymes. Specifically, N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have anti-cancer properties, possibly through its ability to inhibit HDACs. N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been shown to have neuroprotective effects, potentially through its ability to modulate certain receptors in the brain.
実験室実験の利点と制限
N-(5-methyl-1,3-thiazol-2-yl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. Additionally, N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in scientific research, making it a well-established candidate for further study.
However, there are also limitations to the use of N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments. For example, N-(5-methyl-1,3-thiazol-2-yl)propanamide may have off-target effects that could complicate data interpretation. Additionally, the exact mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, which could limit its potential use in certain experiments.
将来の方向性
There are several future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)propanamide. One potential area of study is the development of N-(5-methyl-1,3-thiazol-2-yl)propanamide-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)propanamide and its potential use in various fields of scientific research.
Overall, N-(5-methyl-1,3-thiazol-2-yl)propanamide is a promising candidate for scientific research due to its various biochemical and physiological effects. Further research is needed to fully understand its potential uses and limitations in various fields of study.
合成法
N-(5-methyl-1,3-thiazol-2-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylthiazole with propanoyl chloride in the presence of a base. Other methods involve the use of different reagents and solvents, but the basic structure of N-(5-methyl-1,3-thiazol-2-yl)propanamide remains the same.
科学的研究の応用
N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in scientific research, particularly in the fields of drug discovery and development. N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the ability to inhibit certain enzymes and modulate certain receptors. This makes it a promising candidate for research in various fields, including neuroscience, cancer research, and drug discovery.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-6(10)9-7-8-4-5(2)11-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEJTLRSBBMKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

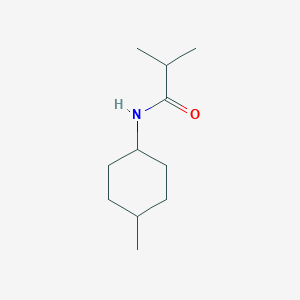

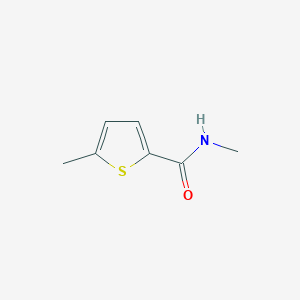



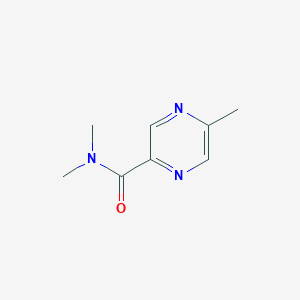
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
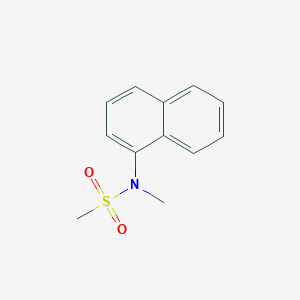
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
